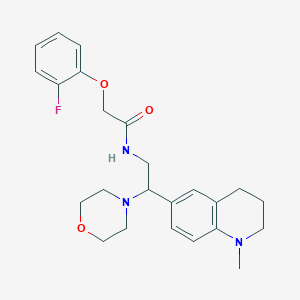

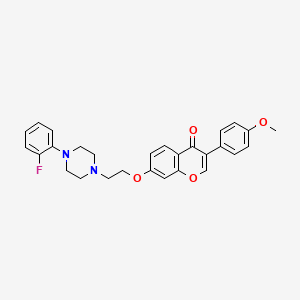

(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid, also known as ABP, is an amino acid derivative that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological processes.

科学的研究の応用

PPARα/γ Dual Agonists in Diabetes Research

(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid: serves as a key intermediate in the synthesis of PPARα/γ dual agonists. These compounds target peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose and lipid metabolism. By modulating PPAR activity, dual agonists can potentially normalize blood sugar levels in type 2 diabetes patients without causing hypoglycemia .

Heteropeptide Synthesis

Researchers have utilized this compound for the synthesis of heteropeptides. These molecules are essential in drug discovery and development. The unique structure of (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid allows for diverse peptide modifications, making it valuable in creating bioactive peptides with specific functions .

Hypoglycemic Effects via FFAR1 Agonism

Free fatty acid receptor-1 (FFAR1) agonists hold promise for managing type 2 diabetes. (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid derivatives, particularly those based on meta-substituted phenylpropanoic acid, exhibit pronounced hypoglycemic effects. These compounds normalize blood glucose levels during hyperglycemia without the risk of inducing low blood sugar .

Anti-Inflammatory Properties

Emerging evidence suggests that (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid may possess anti-inflammatory properties. Researchers are investigating its potential as a therapeutic agent for inflammatory conditions, including autoimmune diseases and chronic inflammation .

Chemical Biology and Target Identification

The compound’s unique structure makes it an attractive tool for chemical biology studies. Researchers use it to probe protein targets, identify binding sites, and explore cellular pathways. By understanding its interactions, scientists gain insights into disease mechanisms and potential drug targets .

Materials Science and Surface Modification

In materials science, (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid finds applications in surface modification. Its functional groups allow for controlled attachment to surfaces, enabling tailored material properties. Researchers explore its use in coatings, sensors, and biomaterials .

作用機序

Target of Action

It is known to belong to the class of organic compounds known as phenylpropanoic acids . These compounds typically contain a benzene ring conjugated to a propanoic acid .

Mode of Action

As a phenylpropanoic acid derivative, it may interact with its targets in a manner similar to other compounds in this class

Biochemical Pathways

Phenylpropanoic acids are known to play roles in various biochemical processes, but the exact pathways and downstream effects of Starbld0005361 remain to be determined .

Result of Action

As a phenylpropanoic acid derivative, it may exert effects similar to other compounds in this class

特性

IUPAC Name |

(2S)-2-amino-3-(3-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(16(18)19)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRFLYKCDZFCHW-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2434016.png)

![N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2434017.png)

![4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2434018.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2434023.png)

![1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2434030.png)

![2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B2434031.png)

![2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B2434033.png)